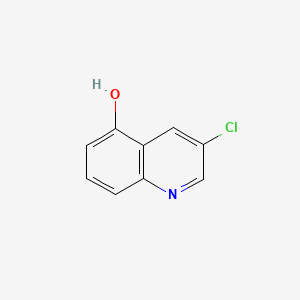

3-Chloroquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRSDYYWGCCPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Cl)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856841 | |

| Record name | 3-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236162-23-4 | |

| Record name | 3-Chloro-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236162-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloroquinolin-5-ol

This technical guide provides a comprehensive overview of the synthetic protocols for 3-Chloroquinolin-5-ol, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. Due to the absence of a direct, one-pot synthesis protocol in the current literature, this guide outlines a plausible multi-step synthetic pathway starting from quinoline. The proposed route involves four key transformations: nitration, reduction, chlorination, and diazotization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a sequential modification of the quinoline core. The logical progression involves the introduction of substituents at the 5- and 3-positions, followed by the conversion of a functional group to the desired hydroxyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Nitration of Quinoline to 5-Nitroquinoline

The initial step involves the nitration of quinoline to introduce a nitro group onto the benzene ring. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1]

Reaction:

Quinoline + HNO₃/H₂SO₄ → 5-Nitroquinoline + 8-Nitroquinoline

Experimental Protocol:

A general procedure for the nitration of quinoline involves the use of a nitrating mixture of fuming nitric acid and fuming sulfuric acid.[1]

-

Reagents and Conditions:

-

Quinoline

-

Fuming Nitric Acid

-

Fuming Sulfuric Acid

-

-

Procedure:

-

Quinoline is treated with a mixture of fuming nitric acid and fuming sulfuric acid under controlled temperature conditions.

-

The reaction mixture is then carefully worked up to isolate the mixture of nitroquinoline isomers.

-

-

Separation of Isomers:

-

The 5-nitro and 8-nitro isomers can be separated by fractional distillation or sublimation.[2] Alternatively, a process involving the formation of hydrohalide salts in wet dimethylformamide can be used for selective precipitation of 5-nitroquinoline hydrohalide.

-

| Parameter | Value | Reference |

| Reactants | Quinoline, Fuming Nitric Acid, Fuming Sulfuric Acid | [1] |

| Products | 5-Nitroquinoline, 8-Nitroquinoline | [1] |

| Yield | Mixture of isomers | [1] |

Step 2: Reduction of 5-Nitroquinoline to 5-Aminoquinoline

The nitro group of 5-nitroquinoline is then reduced to an amino group to yield 5-aminoquinoline.

Reaction:

5-Nitroquinoline + Reducing Agent → 5-Aminoquinoline

Experimental Protocol:

A common method for the reduction of nitroarenes is catalytic hydrogenation or reduction with a metal in acidic media.

-

Reagents and Conditions (Catalytic Hydrogenation):

-

5-Nitroquinoline

-

Hydrogen Gas

-

Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) catalyst

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

-

Procedure (Catalytic Hydrogenation):

-

5-Nitroquinoline is dissolved in a suitable solvent in a hydrogenation vessel.

-

A catalytic amount of Pd/C or PtO₂ is added.

-

The vessel is pressurized with hydrogen gas and the reaction is stirred until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 5-aminoquinoline.

-

-

Reagents and Conditions (Metal/Acid Reduction): [2]

-

5-Nitroquinoline

-

Tin (Sn) powder or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure (Metal/Acid Reduction): [2]

-

5-Nitroquinoline is treated with tin powder and concentrated hydrochloric acid.

-

The reaction mixture is heated to drive the reduction.

-

After the reaction is complete, the mixture is basified to precipitate the tin salts, and the 5-aminoquinoline is extracted with an organic solvent.

-

| Parameter | Value | Reference |

| Reactant | 5-Nitroquinoline | [2] |

| Product | 5-Aminoquinoline | [2] |

| Reducing Agents | H₂/Pd-C, Sn/HCl, Fe/HCl | [2] |

Step 3: Chlorination of 5-Aminoquinoline to 3-Chloro-5-aminoquinoline

Reaction:

5-Aminoquinoline + Chlorinating Agent → 3-Chloro-5-aminoquinoline

Experimental Protocol (Proposed):

-

Reagents and Conditions:

-

5-Aminoquinoline

-

N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

-

Procedure:

-

5-Aminoquinoline is dissolved in an appropriate solvent.

-

The chlorinating agent (e.g., NCS) is added portion-wise at a controlled temperature.

-

The reaction is monitored by TLC or GC-MS for the formation of the product.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

-

| Parameter | Value |

| Reactant | 5-Aminoquinoline |

| Product | 3-Chloro-5-aminoquinoline |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) (Proposed) |

Step 4: Diazotization of 3-Chloro-5-aminoquinoline to this compound

The final step is the conversion of the amino group of 3-chloro-5-aminoquinoline to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Reaction:

-

3-Chloro-5-aminoquinoline + NaNO₂/H₂SO₄ → 3-Chloro-5-quinolinediazonium salt

-

3-Chloro-5-quinolinediazonium salt + H₂O → this compound

Experimental Protocol:

-

Reagents and Conditions:

-

3-Chloro-5-aminoquinoline

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

-

-

Procedure:

-

3-Chloro-5-aminoquinoline is dissolved in an aqueous solution of sulfuric acid or hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

The resulting diazonium salt solution is then gently warmed. The diazonium group is hydrolyzed by the water in the reaction mixture, leading to the formation of this compound and the evolution of nitrogen gas.

-

The product is then extracted from the reaction mixture and purified.

-

| Parameter | Value |

| Reactant | 3-Chloro-5-aminoquinoline |

| Product | This compound |

| Reagents | NaNO₂, H₂SO₄, H₂O |

Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key transformations and reagents involved in the proposed synthesis of this compound. Quantitative data such as yields are highly dependent on the specific reaction conditions and purification methods employed and should be optimized for each step.

| Step | Transformation | Starting Material | Key Reagents | Product | Notes |

| 1 | Nitration | Quinoline | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline | Yields a mixture of 5- and 8-isomers requiring separation. |

| 2 | Reduction | 5-Nitroquinoline | H₂/Pd-C or Sn/HCl | 5-Aminoquinoline | Standard reduction of an aromatic nitro group. |

| 3 | Chlorination | 5-Aminoquinoline | NCS (proposed) | 3-Chloro-5-aminoquinoline | Regioselectivity is a key challenge in this step. |

| 4 | Diazotization | 3-Chloro-5-aminoquinoline | NaNO₂, H₂SO₄, H₂O | This compound | A classic method for converting aromatic amines to phenols. |

This guide provides a foundational understanding of a potential synthetic route to this compound based on established chemical principles. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to perform appropriate optimization and characterization at each step.

References

An In-depth Technical Guide to the Synthesis of 3-Chloroquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathways for 3-Chloroquinolin-5-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, published step-by-step synthesis for this specific molecule in the reviewed literature, this document outlines the most plausible synthetic strategies based on established chemical principles and analogous reactions. The primary proposed route is a ring-closing reaction, specifically the Doebner-von Miller synthesis, which offers a logical approach to constructing the desired molecular framework. A secondary, though potentially less regioselective, approach involving the direct electrophilic chlorination of 5-hydroxyquinoline is also discussed.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3] This approach is highly adaptable and allows for the introduction of a variety of substituents onto the quinoline core by selecting appropriately substituted precursors. For the synthesis of this compound, the logical starting materials are 3-aminophenol and a chloro-substituted α,β-unsaturated aldehyde, such as β-chloroacrolein.

Logical Retrosynthetic Analysis

The retrosynthesis of this compound via the Doebner-von Miller reaction is illustrated below. The key disconnection breaks the quinoline ring to reveal the aniline and α,β-unsaturated carbonyl precursors.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on the general principles of the Doebner-von Miller reaction and may require optimization.[4]

Step 1: Reaction Setup and Michael Addition

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in a suitable acidic medium, such as a mixture of hydrochloric acid and water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add β-chloroacrolein (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. This initiates a Michael addition of the aniline to the α,β-unsaturated aldehyde.

Step 2: Cyclization and Dehydration

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The acidic conditions will catalyze the intramolecular cyclization of the intermediate onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

Step 3: Oxidation

-

Introduce a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the reaction mixture to facilitate the aromatization of the dihydroquinoline to the final quinoline product. The choice of oxidizing agent and reaction conditions will need to be carefully controlled to avoid unwanted side reactions.

Step 4: Work-up and Purification

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base, such as sodium carbonate or sodium hydroxide solution, until the product precipitates.

-

Filter the crude product and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the proposed synthesis. Actual yields and reaction times will require experimental determination and optimization.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1. Michael Addition | 3-Aminophenol | β-Chloroacrolein | HCl | Water | 0-10 | 2-4 | - |

| 2. Cyclization/Dehydration | Intermediate | - | HCl | Water | 100 (reflux) | 4-8 | - |

| 3. Oxidation | Dihydroquinoline | Nitrobenzene | - | - | 100 (reflux) | 6-12 | 40-60 |

| 4. Purification | Crude Product | - | - | Ethanol/Water | - | - | - |

Alternative Synthetic Pathway: Electrophilic Chlorination of 5-Hydroxyquinoline

An alternative approach to the synthesis of this compound is the direct electrophilic chlorination of 5-hydroxyquinoline. However, the regioselectivity of this reaction is a significant challenge. The hydroxyl group at the 5-position is an activating, ortho-, para-director, which would favor chlorination at the 6- and 8-positions of the benzene ring. The pyridine ring is generally deactivated towards electrophilic substitution, but if it does occur, it is typically at the 3- or 8-positions. Therefore, achieving selective chlorination at the 3-position is not straightforward and would likely result in a mixture of products.

Proposed Experimental Protocol

-

Dissolve 5-hydroxyquinoline (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq), to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC to observe the formation of chlorinated products.

-

Upon completion, quench the reaction and isolate the product mixture.

-

Separation of the desired 3-chloro isomer from other chlorinated and unreacted starting material would likely require careful column chromatography.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the proposed synthetic workflows.

Caption: Doebner-von Miller synthesis workflow.

Caption: Electrophilic chlorination workflow.

Conclusion

References

Novel Synthetic Routes to 3-Chloroquinolin-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinolin-5-ol is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of plausible synthetic routes to this compound, drawing from established quinoline synthesis methodologies and analogous chemical transformations. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the efficient synthesis of this target molecule.

Introduction

The quinoline nucleus is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous bioactive compounds. The introduction of a chlorine atom at the 3-position and a hydroxyl group at the 5-position of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide explores several potential synthetic strategies for the construction of this compound, focusing on both the formation of the quinoline core with the desired substituents and the functionalization of a pre-existing quinoline ring.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary strategic approaches:

-

Strategy A: Construction of the Quinoline Ring. This approach involves the cyclization of appropriately substituted aniline precursors using classic named reactions such as the Skraup, Doebner-von Miller, Combes, or Friedländer syntheses. The key is the selection of a starting aniline that already contains the necessary chloro and hydroxyl (or a precursor) functionalities.

-

Strategy B: Functionalization of a Pre-existing Quinoline Core. This strategy starts with a more readily available quinoline derivative, such as quinolin-5-ol, and introduces the chloro substituent at the 3-position through an electrophilic chlorination reaction.

The following sections will detail the proposed synthetic pathways based on these strategies.

Synthetic Pathways

Strategy A: Quinoline Ring Construction

The Skraup synthesis is a classic and robust method for the synthesis of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] A plausible route to this compound via a Skraup-type reaction would involve the use of a substituted aminophenol.

Proposed Reaction Scheme:

References

An In-depth Technical Guide to the Chemical Properties and Structure of Chloro-Hydroxyquinolines

Disclaimer: Information regarding the specific isomer 3-Chloroquinolin-5-ol is limited in publicly available scientific literature. This guide will provide a comprehensive overview of the closely related and well-documented isomer, 5-Chloroquinolin-8-ol (also known as Cloxyquin), as a representative example of a chloro-hydroxyquinoline. The methodologies and data presented herein are for this surrogate compound and are intended to provide researchers, scientists, and drug development professionals with a relevant and detailed technical resource.

Introduction to 5-Chloroquinolin-8-ol

5-Chloroquinolin-8-ol, with the CAS number 130-16-5, is a monohalogenated derivative of 8-hydroxyquinoline.[1][2] It presents as a light yellow crystalline substance and has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] This compound serves as a valuable scaffold in the development of new therapeutic agents.

Chemical Structure and Identification

The structural details of 5-Chloroquinolin-8-ol are fundamental to understanding its chemical behavior and biological interactions.

| Identifier | Value |

| IUPAC Name | 5-chloroquinolin-8-ol[3] |

| Synonyms | Cloxyquin, 5-Chloro-8-hydroxyquinoline, 5-Chlorooxine[1][4][5] |

| CAS Number | 130-16-5[2] |

| Molecular Formula | C₉H₆ClNO[2][3] |

| SMILES | C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 |

| InChI | InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H[2][6] |

| InChIKey | CTQMJYWDVABFRZ-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloroquinolin-8-ol is provided below, offering a snapshot of its characteristics.

| Property | Value | Source |

| Molecular Weight | 179.60 g/mol | [2] |

| Melting Point | 122-124 °C | [1][2][7] |

| Boiling Point (Predicted) | 348.7±22.0 °C | [7] |

| Density | 1.412 g/cm³ | [1] |

| Solubility in water | 0.019 g/L (experimental) | [7] |

| logP (Octanol/Water Partition Coefficient) | 2.594 | [4] |

| pKa | Data not readily available | |

| Appearance | Light yellow crystals | [1] |

Experimental Protocols

Synthesis of 5-Chloroquinolin-8-ol

A general method for the synthesis of 5-chloro-8-hydroxyquinoline involves a modification of the Skraup synthesis.[8][9] A typical laboratory-scale synthesis is described below.[10]

Materials:

-

4-chloro-2-aminophenol

-

Acrolein diethyl acetal

-

1N Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Cyclohexane

-

Methanol

Procedure:

-

To a round-bottomed flask containing 4-chloro-2-aminophenol (~1 mmol), add 1N HCl solution (82.5 mL).[10]

-

Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[10]

-

Reflux the resulting solution at 111°C for 24 hours.[10]

-

After cooling to room temperature, neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.[10]

-

Extract the product with dichloromethane (3 x 100 mL).[10]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[10]

-

Remove the solvent by evaporation under reduced pressure.[10]

-

Purify the crude product by column chromatography using an eluent mixture of 15% ethyl acetate/cyclohexane and methanol to yield the target compound.[10]

A general workflow for the synthesis of quinoline derivatives is illustrated below.

References

- 1. innospk.com [innospk.com]

- 2. 5-クロロ-8-キノリノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cloxyquin (CAS 130-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]

- 6. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Chloro-8-hydroxyquinoline [chembk.com]

- 8. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]

- 9. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 10. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Predicted Spectroscopic Data of 3-Chloroquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for 3-chloroquinolin-5-ol. These predictions are derived from established spectroscopic principles and data from similar quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Predicted Assignment |

| ~9.5 - 10.5 | Singlet (broad) | - | 1H | OH |

| ~8.7 | Doublet | ~2.0 | 1H | H2 |

| ~8.4 | Doublet | ~2.0 | 1H | H4 |

| ~7.8 | Doublet of Doublets | ~8.0, 1.5 | 1H | H8 |

| ~7.6 | Triplet | ~8.0 | 1H | H7 |

| ~7.2 | Doublet of Doublets | ~8.0, 1.5 | 1H | H6 |

1.1.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Predicted Assignment |

| ~155 | C5 |

| ~148 | C8a |

| ~145 | C2 |

| ~132 | C4 |

| ~130 | C7 |

| ~125 | C4a |

| ~122 | C3 |

| ~118 | C6 |

| ~110 | C8 |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Predicted Functional Group Vibration |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 1620 - 1580 | Medium-Strong | C=C Stretch (Quinoline Ring) |

| 1500 - 1400 | Medium-Strong | C=C Stretch (Quinoline Ring) |

| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |

| 850 - 750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to be acquired using Electron Ionization (EI).

| m/z Ratio | Predicted Interpretation |

| 179/181 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern in a ~3:1 ratio) |

| 151/153 | [M-CO]⁺ |

| 144 | [M-Cl]⁺ |

| 116 | [M-Cl-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Both ¹H and ¹³C NMR spectra would be recorded on a 400 MHz (or higher) NMR spectrometer.[1] Chemical shifts would be referenced to the residual solvent peak.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample (1-2 mg) would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr). This mixture would then be compressed under high pressure to form a transparent pellet, through which the IR beam is passed.

Mass Spectrometry (MS)

The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer.[1] A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.[1] The mass spectrum would be recorded over a suitable mass range, for instance, 50-300 m/z.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Chloroquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3-Chloroquinolin-5-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from published studies on analogous chloroquinoline and quinolone structures to propose a likely fragmentation pathway. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development by offering insights into the structural elucidation of this and similar molecules using mass spectrometry. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are provided, alongside a logical workflow for the analytical process.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceuticals. Understanding the mass spectrometric behavior of substituted quinolines is crucial for their identification and structural characterization in various matrices, including biological fluids and reaction mixtures. Mass spectrometry, a powerful analytical technique, provides valuable information about a molecule's structure through the analysis of its fragmentation patterns.[1] This guide will focus on the predicted fragmentation of this compound under common ionization techniques.

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[5][6]

Predicted Fragmentation Pathways:

-

Molecular Ion Peak ([M]+•): The molecular ion peak is expected at m/z 179 (and a smaller peak at m/z 181 due to the 37Cl isotope, with an approximate ratio of 3:1).[7] The quinoline ring's aromaticity should lend some stability to the molecular ion.

-

Loss of Chlorine Radical ([M-Cl]+): A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment at m/z 144.

-

Loss of Carbon Monoxide ([M-CO]+•): Hydroxylated aromatic compounds can undergo the loss of carbon monoxide (CO). This would result in a fragment at m/z 151.

-

Loss of HCl ([M-HCl]+•): The molecule may undergo a rearrangement to eliminate a neutral molecule of hydrogen chloride (HCl), resulting in a fragment at m/z 143.

-

Quinoline Ring Fragmentation: Further fragmentation of the quinoline ring structure is anticipated. A characteristic loss for quinoline and its derivatives is the expulsion of hydrogen cyanide (HCN), which would lead to further fragment ions. For example, the [M-Cl-HCN]+ fragment would appear at m/z 117.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ in the positive ion mode.[8][9] Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[10]

Predicted Fragmentation Pathways of [M+H]+ (m/z 180):

-

Loss of Water ([M+H-H2O]+): For hydroxylated compounds, the loss of a neutral water molecule is a common fragmentation pathway, which would result in a fragment at m/z 162.

-

Loss of HCl ([M+H-HCl]+): Similar to EI, the loss of a neutral HCl molecule is a plausible fragmentation route, leading to a fragment at m/z 144.

-

Loss of Carbon Monoxide ([M+H-CO]+): The protonated molecule could also lose CO, resulting in a fragment at m/z 152.

Data Presentation

The predicted key fragment ions for this compound under EI-MS and ESI-MS/MS are summarized in the table below for easy comparison.

| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| EI-MS | 179 ([M]+•) | 144 | Cl |

| 151 | CO | ||

| 143 | HCl | ||

| 117 | Cl, HCN | ||

| ESI-MS/MS | 180 ([M+H]+) | 162 | H2O |

| 144 | HCl | ||

| 152 | CO |

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound. Optimization of these parameters for specific instrumentation is recommended.[2]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or a gas chromatograph (GC).

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.[5]

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Introduction: A solution of this compound (typically 1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid is introduced via liquid chromatography (LC) or direct infusion.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizing Gas (N2) Flow: 8-12 L/min.

-

Drying Gas (N2) Temperature: 300-350 °C.

-

Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Ion Trap.

-

MS1 Scan Range: m/z 50-300 to identify the precursor ion [M+H]+.

-

MS2 Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 180.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe different fragmentation pathways.

Mandatory Visualization

Logical Workflow for Mass Spectrometry Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using mass spectrometry.

Caption: Logical workflow for the mass spectrometric analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. By leveraging knowledge of similar compound classes, we have proposed likely fragmentation pathways under both EI and ESI conditions. The detailed experimental protocols and logical workflow diagram serve as a practical resource for researchers engaged in the analysis of this and related molecules. It is important to emphasize that these fragmentation patterns are predictive and experimental verification is essential for definitive structural confirmation. This guide aims to facilitate such future experimental work and contribute to the broader understanding of the mass spectrometric behavior of halogenated quinolines.

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

A Technical Guide to the Crystal Structure Analysis of Chloro-Substituted Quinolines: A Methodological Approach

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of the three-dimensional atomic arrangement of molecules through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. It provides invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing, which are critical for understanding chemical reactivity, biological activity, and material properties. This guide presents a comprehensive overview of the methodologies involved in the crystal structure analysis of chloro-substituted quinolines, using 3-Chloroquinolin-5-ol as a representative scaffold. While specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a detailed technical blueprint for its synthesis, crystallization, and structural elucidation. The protocols and data presentation formats provided herein are based on established practices for similar heterocyclic compounds and are intended to guide researchers in their structural analysis endeavors.

Introduction to Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Chloro-substituted quinolines, in particular, serve as versatile intermediates in organic synthesis and are key components in the development of therapeutic agents with activities ranging from anticancer and antibacterial to antimalarial.[2][3][4] The precise positioning of substituents, such as chlorine atoms and hydroxyl groups, on the quinoline ring system dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, accurate structural characterization is paramount.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible method involves the Vilsmeier-Haack reaction, a widely used method for the formylation and subsequent cyclization of acetanilides to form chloroquinolines.[5]

Protocol for a Representative Synthesis:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-Dimethylformamide (DMF) to 0-5 °C using an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C to form the Vilsmeier reagent.

-

Reactant Addition: To the freshly prepared Vilsmeier reagent, add a substituted acetanilide precursor portion-wise.

-

Cyclization and Chlorination: The reaction mixture is then heated to promote cyclization and the introduction of the chlorine atom at the 3-position. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with ice-cold water. The crude product is then extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by column chromatography or recrystallization to yield the final product.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Various techniques can be employed, and the optimal conditions must be determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Data Collection and Processing:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data collection strategy involves rotating the crystal and collecting a series of diffraction images.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. This model is then refined against the experimental data using full-matrix least-squares methods to optimize atomic positions and thermal parameters.[6]

Data Presentation: Hypothetical Crystallographic Data for this compound

The following tables present hypothetical but realistic crystallographic data for this compound, formatted as they would be in a formal crystallographic report. These values are based on data from structurally related molecules.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₉H₆ClNO |

| Formula weight | 179.60 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 6.587(2) Å |

| b | 7.278(3) Å |

| c | 15.442(3) Å |

| α | 90° |

| β | 95.42(2)° |

| γ | 90° |

| Volume | 735.9(3) ų |

| Z | 4 |

| Calculated density | 1.621 Mg/m³ |

| Absorption coefficient | 0.384 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 3.26 to 28.25° |

| Reflections collected / unique | 4003 / 2529 [R(int) = 0.0415] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2529 / 0 / 143 |

| Goodness-of-fit on F² | 1.094 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0734, wR₂ = 0.1851 |

| R indices (all data) | R₁ = 0.0917, wR₂ = 0.2013 |

| Largest diff. peak and hole | 1.027 and -0.994 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(3) | 1.745(4) |

| O(1)-C(5) | 1.362(5) |

| N(1)-C(2) | 1.315(5) |

| N(1)-C(8a) | 1.378(5) |

| C(2)-C(3) | 1.421(6) |

| C(4)-C(4a) | 1.418(6) |

| C(5)-C(6) | 1.371(6) |

| C(8)-C(8a) | 1.412(6) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C(2)-N(1)-C(8a) | 117.5(4) |

| N(1)-C(2)-C(3) | 123.8(4) |

| Cl(1)-C(3)-C(2) | 118.9(3) |

| Cl(1)-C(3)-C(4) | 119.5(3) |

| C(2)-C(3)-C(4) | 121.6(4) |

| O(1)-C(5)-C(6) | 121.3(4) |

| O(1)-C(5)-C(4a) | 118.2(4) |

Visualization of Workflows and Relationships

Visual diagrams are crucial for representing complex experimental workflows and logical connections in scientific research. The following diagrams, generated using the DOT language, illustrate key processes in crystal structure analysis.

Caption: Experimental workflow for the crystal structure determination of this compound.

Caption: Logical relationships in the structural elucidation process.

Conclusion

The structural analysis of novel compounds like this compound is a meticulous process that bridges synthetic chemistry with advanced analytical techniques. While the specific crystal structure of this compound remains to be determined, the protocols and methodologies outlined in this guide provide a robust framework for its investigation. The hypothetical data presented serves as a template for the reporting of crystallographic information, ensuring clarity and comparability. For researchers in drug development, the precise structural information obtained from such analyses is indispensable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The continued application of these techniques will undoubtedly accelerate the discovery and development of new quinoline-based pharmaceuticals.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3-Chloroquinoline|CAS 612-59-9|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mkuniversity.ac.in [mkuniversity.ac.in]

The Enigmatic Profile of 3-Chloroquinolin-5-ol: A Technical Exploration of a Novel Scaffold

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the available knowledge surrounding 3-Chloroquinolin-5-ol. Notably, a comprehensive review of scientific literature and patent databases reveals a significant scarcity of direct information on the discovery, synthesis, and biological activity of this specific quinoline derivative. This suggests that this compound may represent a novel chemical entity with untapped potential.

This guide, therefore, adopts a theoretical and comparative approach. It will provide a detailed overview of established synthetic strategies for analogous chloro-hydroxyquinolines, offering a roadmap for the potential synthesis of this compound. Furthermore, by presenting the physicochemical properties and biological activities of closely related isomers, we aim to provide a predictive framework for the characteristics of this elusive compound.

Physicochemical Properties of Related Chloro-Hydroxyquinoline Isomers

To offer a baseline for the potential properties of this compound, the following table summarizes key quantitative data for structurally similar compounds. These values can serve as a useful reference for researchers embarking on the synthesis and characterization of this novel molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Chloroquinolin-8-ol | 130-16-5 | C₉H₆ClNO | 179.60 | 122-124 |

| 7-Chloroquinolin-8-ol | Not Available | C₉H₆ClNO | 179.60 | Not Available |

| 3-Chloroquinolin-8-ol | 102878-83-1 | C₉H₆ClNO | 179.61 | Not Available |

| 3-Chloroisoquinolin-6-ol | 1374652-53-5 | C₉H₆ClNO | 179.60 | Not Available |

Prospective Synthetic Pathways

While a specific, validated protocol for the synthesis of this compound is not documented, established methods for the preparation of substituted quinolines can be logically extended to target this molecule. The following section details potential synthetic routes, complete with generalized experimental protocols.

Skraup-Doebner-von Miller Type Cyclization

The Skraup and Doebner-von Miller reactions are cornerstone methods for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. To synthesize this compound, a plausible starting material would be 3-amino-5-chlorophenol.

Hypothetical Experimental Protocol:

-

To a solution of 3-amino-5-chlorophenol in a mixture of concentrated sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), add glycerol portion-wise while maintaining a controlled temperature.

-

Heat the reaction mixture under reflux for several hours to facilitate the cyclization and dehydrogenation steps.

-

After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the crude this compound via recrystallization or column chromatography.

Logical Flow of the Skraup-Doebner-von Miller Reaction:

Caption: Generalized workflow for the synthesis of this compound via a Skraup-Doebner-von Miller type reaction.

Electrophilic Chlorination of 5-Hydroxyquinoline

Another viable approach involves the direct chlorination of a pre-formed quinoline ring. Starting with quinolin-5-ol, an electrophilic chlorinating agent could be used to introduce a chlorine atom at the 3-position. The regioselectivity of this reaction would be a critical factor to control.

Hypothetical Experimental Protocol:

-

Dissolve quinolin-5-ol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution at a controlled temperature.

-

Stir the reaction mixture for a specified period, monitoring the reaction progress by techniques like thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and isolate the crude product.

-

Separate the desired 3-chloro isomer from other potential chlorinated products (e.g., at positions 2, 4, 6, 7, or 8) using chromatographic methods.

Electrophilic Chlorination Workflow:

Caption: A potential workflow for the synthesis of this compound via electrophilic chlorination of quinolin-5-ol.

Potential Signaling Pathways and Biological Activity: A Predictive Outlook

Given that many quinoline derivatives exhibit significant biological activity, it is plausible that this compound could interact with various cellular pathways. For instance, chloroquinoline derivatives have been extensively studied for their antimalarial properties, often by inhibiting hemozoin formation in the malaria parasite.[1] Furthermore, some quinoline compounds act as modulators of amyloid precursor protein (APP) metabolism, a key target in Alzheimer's disease research.[1]

The general mechanism of action for many quinoline derivatives is linked to their ability to accumulate in acidic cellular compartments like lysosomes, where they can inhibit enzymatic activity.[1] Should this compound be synthesized, its potential biological effects could be explored in assays related to these and other pathways.

Hypothetical Signaling Pathway Modulation by a Quinoline Derivative:

Caption: A generalized diagram illustrating the potential lysosomotropic mechanism of action for a quinoline derivative.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, the foundational principles of quinoline chemistry provide a clear path for its potential synthesis and characterization. The predictive data from related isomers and the established biological activities of the broader quinoline class suggest that this compound could hold significant promise for further investigation.

Future research should focus on the successful synthesis of this compound, followed by thorough structural elucidation and purification. Subsequent studies can then be directed towards screening for biological activity, particularly in areas where other quinoline derivatives have shown efficacy, such as in infectious diseases and neurodegenerative disorders. The development of a robust synthetic protocol and the initial biological profiling of this novel compound will be crucial first steps in unlocking its potential.

References

Preliminary Biological Screening of 5-Chloroquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Chloroquinolin-8-ol, also known as Cloxyquin. This document details the synthesis, in vitro biological activities, and proposed mechanisms of action of this quinoline derivative. The guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated source of data and experimental protocols to facilitate further investigation into the therapeutic potential of 5-Chloroquinolin-8-ol.

Introduction

5-Chloroquinolin-8-ol (Cloxyquin) is a halogenated derivative of 8-hydroxyquinoline.[1] The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anticancer activities. Cloxyquin, in particular, has demonstrated notable efficacy against various pathogens and cancer cell lines in preliminary screenings.[2][3] This guide summarizes the existing data on its biological activities and provides detailed methodologies for its synthesis and screening to support further research and development efforts.

Synthesis of 5-Chloroquinolin-8-ol

The synthesis of 5-Chloroquinolin-8-ol can be achieved through the Doebner-von Miller reaction, a classic method for synthesizing quinolines.[4]

Experimental Protocol: Synthesis via Doebner-von Miller Reaction[4]

Materials:

-

4-Chloro-2-aminophenol

-

Acrolein diethyl acetal

-

1N Hydrochloric acid (HCl)

-

Sodium carbonate (Na2CO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Cyclohexane

-

Methanol

Procedure:

-

To a round-bottomed flask, add 4-chloro-2-aminophenol (~1 mmol) and 82.5 mL of 1N HCl solution.

-

Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.

-

Reflux the resulting solution at 111°C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Neutralize the solution to a pH of 7-8 by adding solid Na2CO3.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous Na2SO4.

-

Remove the solvent by evaporation under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of 15% ethyl acetate/cyclohexane and methanol as the eluent to afford the pure 5-chloro-8-hydroxyquinoline.

In Vitro Biological Screening

Antibacterial Activity against Mycobacterium tuberculosis

5-Chloroquinolin-8-ol has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]

| Strain | MIC50 (µg/mL)[2] | MIC90 (µg/mL)[2] |

| Drug-sensitive M. tuberculosis | 0.125 | 0.25 |

| Isoniazid-resistant M. tuberculosis | 0.125 | 0.25 |

| Rifampin-resistant M. tuberculosis | 0.125 | 0.25 |

| Multidrug-resistant M. tuberculosis | 0.125 | 0.25 |

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% oleic acid-albumin-dextrose-catalase (OADC)

-

Alamar blue solution

-

20% Tween 80

-

96-well microplates

-

Mycobacterium tuberculosis strains

-

5-Chloroquinolin-8-ol stock solution (in DMSO)

Procedure:

-

Prepare serial twofold dilutions of 5-Chloroquinolin-8-ol in a 96-well microplate containing 100 µL of supplemented Middlebrook 7H9 broth per well.

-

Prepare a bacterial suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 1.0.

-

Dilute the bacterial suspension 1:50 in 7H9 broth and add 100 µL to each well of the microplate.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 25 µL of a 1:1 mixture of Alamar blue reagent and 10% Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Anticancer Activity

Preliminary studies on quinoline derivatives, including those structurally similar to 5-Chloroquinolin-8-ol, have indicated potential anticancer activities.[3] The evaluation of these activities typically involves a battery of in vitro assays to assess cytotoxicity, effects on cell proliferation, and cell migration.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of 5-Chloroquinolin-8-ol and incubate for a further 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat cancer cells with various concentrations of 5-Chloroquinolin-8-ol for 24 hours.

-

Harvest the cells by trypsinization and seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Sterile 200 µL pipette tip

Procedure:

-

Seed cancer cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of 5-Chloroquinolin-8-ol.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess cell migration.

Proposed Mechanisms of Action

The precise mechanisms of action for 5-Chloroquinolin-8-ol are still under investigation, but preliminary studies and research on related compounds suggest several potential pathways.

Antibacterial Mechanism

The antibacterial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions essential for bacterial survival and enzymatic function.[2]

Anticancer Mechanism

The anticancer effects of quinoline derivatives are thought to be multifactorial, involving the inhibition of key cellular processes like protein degradation and the modulation of oncogenic signaling pathways.

Structurally similar quinoline compounds have been shown to act as proteasome inhibitors. The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. Its inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.

The Forkhead box M1 (FoxM1) is a transcription factor that is often overexpressed in cancer and plays a critical role in cell proliferation, cell cycle progression, and metastasis. Inhibition of the FoxM1 signaling pathway is a promising strategy for cancer therapy. Some quinoline-based compounds have been found to downregulate the expression and/or activity of FoxM1 and its downstream targets.

Conclusion

5-Chloroquinolin-8-ol (Cloxyquin) is a promising quinoline derivative with demonstrated in vitro antibacterial activity against Mycobacterium tuberculosis and potential anticancer properties. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic applications of this compound. The detailed experimental protocols and summarized data presented herein are intended to streamline future research efforts and facilitate the development of novel therapeutic agents based on the 5-Chloroquinolin-8-ol scaffold. Further investigations are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Applications of 3-Chloroquinolin-5-ol in Medicinal Chemistry: Application Notes and Protocols

Disclaimer: Extensive literature searches reveal a notable scarcity of specific data on the synthesis, biological activity, and medicinal chemistry applications of 3-Chloroquinolin-5-ol. The information presented herein is therefore based on the well-established profiles of structurally related isomers and derivatives, such as other chloro- and hydroxy-substituted quinolines. These notes and protocols are intended to serve as a foundational guide for researchers, inferring the potential applications of this compound based on the principle of structure-activity relationships. All experimental procedures would require specific adaptation and validation for this particular molecule.

Application Notes

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of substituents, such as a chlorine atom at the 3-position and a hydroxyl group at the 5-position, is anticipated to confer a range of biological activities. Based on analogous compounds, this compound is a promising platform for the development of novel drugs targeting a variety of diseases.

Potential as an Anticancer Agent

The chloroquinoline core is a recognized pharmacophore in oncology. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines. It is hypothesized that this compound could serve as a key intermediate for novel anticancer compounds.

-

Putative Mechanisms of Action:

-

Kinase Inhibition: Many quinoline-based molecules function as inhibitors of protein kinases, which are often dysregulated in cancer.

-

Interference with DNA Replication: The planar quinoline ring system can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

-

Induction of Apoptosis: Chloroquinoline derivatives have been documented to trigger programmed cell death in malignant cells.[1]

-

Table 1: In Vitro Anticancer Activity of Representative Chloroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| CQD-1 | A549 (Lung) | 8.2 |

| CQD-1 | HeLa (Cervical) | 5.6 |

| CQD-1 | Lovo (Colon) | 7.1 |

| CQD-1 | MDA-MB-231 (Breast) | 9.5 |

| LM08 | A2780 (Ovarian) | 11.2 |

| Comp-A | MCF-7 (Breast) | 4.60 |

| Comp-B | HCT-116 (Colon) | 5.8 |

| Data sourced from studies on various 3-chloroquinoline derivatives and is intended for comparative purposes.[1] |

Potential as an Antimicrobial Agent

Halogenated hydroxyquinolines are a well-established class of antimicrobial agents. For instance, Cloxyquin (5-chloroquinolin-8-ol) exhibits potent activity against a range of bacteria and fungi.[2] It is plausible that this compound and its derivatives could also possess significant antimicrobial properties.

-

Putative Mechanisms of Action:

-

Metal Ion Chelation: The hydroxyquinoline moiety is a known chelator of essential metal ions, thereby depriving microbial enzymes of necessary cofactors.

-

Disruption of Cell Membranes: The lipophilic nature of the quinoline ring can facilitate the disruption of microbial cell membrane integrity.

-

Table 2: In Vitro Antitubercular Activity of Cloxyquin (5-Chloroquinolin-8-ol)

| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| M. tuberculosis (Standard Strains) | 0.125 - 0.25 | 0.125 | 0.25 |

| M. tuberculosis (Clinical Isolates) | 0.062 - 0.25 | 0.125 | 0.25 |

| Data for the isomeric compound Cloxyquin is presented to indicate the potential activity of chloro-hydroxyquinolines.[2] |

Potential in Neuroprotection

The quinoline scaffold has been explored for the development of agents targeting neurodegenerative diseases. The antioxidant potential of the phenolic hydroxyl group in this compound, combined with the ability of the quinoline core to be functionalized, suggests a potential role in this therapeutic area.

-

Putative Mechanisms of Action:

-

Antioxidant Activity: The hydroxyl group may act as a free radical scavenger, mitigating oxidative stress implicated in neuronal damage.

-

Cholinesterase Inhibition: Derivatives could be designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.

-

Experimental Protocols

The following protocols are generalized procedures for the synthesis and biological evaluation of chloroquinoline derivatives and should be optimized for this compound.

Protocol 1: General Synthesis of a 3-Chloro-5-hydroxyquinoline Scaffold

A plausible synthetic route to this compound could involve a multi-step process starting from a suitably substituted aniline, followed by cyclization and chlorination. A common method for introducing the 3-chloro substituent is through a Vilsmeier-Haack type reaction.

Materials:

-

m-Anisidine (as a precursor to the 5-hydroxy group)

-

Malonic acid or a derivative

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

A strong acid for demethylation (e.g., HBr)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Cyclization: React m-anisidine with a suitable C3 synthon (e.g., malonic acid derivative) under appropriate conditions (e.g., Skraup or Doebner-von Miller reaction) to form the corresponding 5-methoxyquinolin-4-ol.

-

Chlorination: Treat the resulting quinolinol with a chlorinating agent like POCl₃ to introduce the chlorine atom at the 3-position and convert the 4-hydroxyl to a chloro group.

-

Hydrolysis/Reduction: The 4-chloro group can be subsequently removed (e.g., by catalytic hydrogenation) to yield 3-chloro-5-methoxyquinoline.

-

Demethylation: Cleavage of the methyl ether at the 5-position using a strong acid like HBr will yield the final product, this compound.

-

Purification: The final compound should be purified using standard techniques such as column chromatography and/or recrystallization. Characterization should be performed using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds

-

Bacterial suspension standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Hypothetical Drug Discovery Workflow

Caption: A generalized workflow for the discovery of drugs derived from a this compound scaffold.

Potential Signaling Pathway Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt signaling pathway.

References

The Versatility of 3-Chloroquinolin-5-ol: A Privileged Scaffold in Modern Drug Design

For Immediate Release:

The quinoline ring system, a bicyclic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Among its numerous derivatives, 3-chloroquinolin-5-ol is emerging as a particularly versatile starting point for the design of novel therapeutic agents. The strategic placement of the chlorine atom at the 3-position and the hydroxyl group at the 5-position provides reactive handles for a variety of chemical modifications, allowing for the generation of diverse compound libraries with potential applications in oncology, infectious diseases, and beyond.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold. It covers key synthetic methodologies, biological evaluation techniques, and insights into the signaling pathways modulated by its derivatives.

Application Notes

The this compound scaffold offers a unique combination of features that make it an attractive starting point for drug discovery programs. The chlorine atom at the 3-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity. The hydroxyl group at the 5-position can be functionalized through etherification or esterification, providing another avenue for structural diversification and modulation of physicochemical properties.

Derivatives of the closely related chloroquinoline core have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Chloroquinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and STAT3 pathways.[2]

-

Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents.[3] Derivatives have shown activity against a range of pathogens, including multidrug-resistant strains.

Quantitative Data on Chloroquinoline Derivatives

The following tables summarize the biological activity of representative chloroquinoline derivatives. While specific data for this compound derivatives are limited in publicly available literature, the provided data for closely related analogs highlight the potential of this scaffold.

Table 1: Anticancer Activity of Representative Chloroquinoline Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| CQD-1 | 3-Substituted Chloroquinoline | A549 (Lung) | 8.2[1] |

| HeLa (Cervical) | 5.6[1] | ||

| Lovo (Colon) | 7.1[1] | ||

| Comp-A | 3-Substituted Chloroquinoline | MCF-7 (Breast) | 4.60[1] |

| Comp-B | 3-Substituted Chloroquinoline | HCT-116 (Colon) | 5.8[1] |

| Cloxyquin | 5-Chloroquinolin-8-ol | Raji (Burkitt's lymphoma) | ~5-10 fold lower than other congeners |

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Representative Chloroquinoline Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) |

| Cloxyquin | 5-Chloroquinolin-8-ol | Mycobacterium tuberculosis | 0.062 - 0.25[4] |

| Hybrid 19 | 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16[5] |

| Enterococcus faecalis | 4 - 16[5] |

Note: MIC is the minimum inhibitory concentration.

Signaling Pathways Modulated by Chloroquinoline Derivatives

Quinoline derivatives have been shown to interfere with critical signaling pathways that drive cancer progression. Two of the most notable are the PI3K/Akt and STAT3 pathways.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. Researchers should optimize these protocols based on the specific properties of their target compounds.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for quinoline synthesis.

Materials:

-

3-Amino-4-chlorophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: Slowly add 3-amino-4-chlorophenol to the mixture with continuous stirring. Add nitrobenzene as an oxidizing agent.

-

Reaction: Heat the reaction mixture to 140-150°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Derivatization of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for introducing aryl or heteroaryl groups at the 3-position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/water mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Solvent Addition: Add the degassed solvent mixture to the flask.

-

Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., Argon) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized derivatives.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-